molecular formula C24H31N3O4 B11454386 3,4,5-trimethoxy-N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}benzamide

3,4,5-trimethoxy-N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}benzamide

Cat. No.: B11454386
M. Wt: 425.5 g/mol
InChI Key: VIFWYKIKRGIQOR-UHFFFAOYSA-N
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Description

3,4,5-TRIMETHOXY-N-{3-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core with trimethoxy groups and a benzodiazole moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-TRIMETHOXY-N-{3-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BENZAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Benzodiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Propyl Chain: The propyl chain is introduced through alkylation reactions, often using alkyl halides in the presence of a base.

    Formation of the Benzamide Core: This step involves the reaction of the benzodiazole derivative with 3,4,5-trimethoxybenzoic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification: Techniques such as recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-TRIMETHOXY-N-{3-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups using oxidizing agents like KMnO4.

    Reduction: Reduction of the benzamide group to amine using reducing agents like LiAlH4.

    Substitution: Electrophilic substitution reactions on the benzene ring, facilitated by the electron-donating methoxy groups.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2 under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4 in anhydrous solvents.

    Substitution: Halogenation using Br2 or Cl2 in the presence of a catalyst.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,4,5-TRIMETHOXY-N-{3-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-TRIMETHOXY-N-{3-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Shares the trimethoxybenzene core but lacks the benzodiazole moiety.

    3,4,5-Trimethoxyphenethylamine: Contains the trimethoxyphenyl group but differs in the side chain structure.

Uniqueness

3,4,5-TRIMETHOXY-N-{3-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPYL}BENZAMIDE is unique due to its combination of the trimethoxybenzene core and the benzodiazole moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H31N3O4

Molecular Weight

425.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]benzamide

InChI

InChI=1S/C24H31N3O4/c1-16(2)15-27-19-10-7-6-9-18(19)26-22(27)11-8-12-25-24(28)17-13-20(29-3)23(31-5)21(14-17)30-4/h6-7,9-10,13-14,16H,8,11-12,15H2,1-5H3,(H,25,28)

InChI Key

VIFWYKIKRGIQOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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